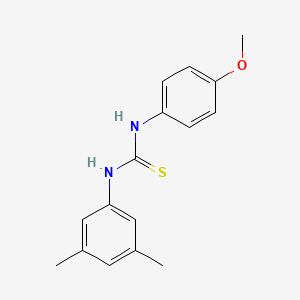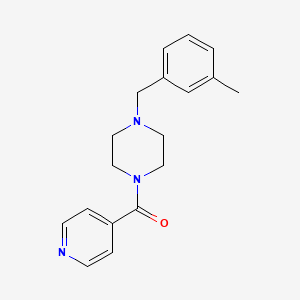![molecular formula C15H16ClN3O2 B5723089 ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate, also known as rofecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that was used to relieve pain and inflammation. It was marketed under the brand name Vioxx by Merck & Co. However, it was withdrawn from the market due to its association with increased risk of heart attacks and strokes. Despite its withdrawal, rofecoxib remains an important molecule in the field of medicinal chemistry due to its unique structure and mechanism of action.
Mechanism of Action
Rofecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. By inhibiting COX-2, ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate reduces the production of these prostaglandins, resulting in reduced inflammation, pain, and fever.
Biochemical and Physiological Effects:
Rofecoxib has been shown to have various biochemical and physiological effects, including reducing inflammation, pain, and fever. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, its use has been associated with increased risk of heart attacks and strokes, which led to its withdrawal from the market.
Advantages and Limitations for Lab Experiments
Rofecoxib has several advantages for lab experiments, including its ability to selectively inhibit COX-2, which allows for the study of the effects of COX-2 inhibition on various diseases. However, its use is limited by its association with increased risk of heart attacks and strokes, which may affect the interpretation of experimental results.
Future Directions
Despite its withdrawal from the market, ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate remains an important molecule in the field of medicinal chemistry. Future research may focus on developing new COX-2 inhibitors that do not have the cardiovascular risks associated with ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate. Additionally, ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate may be useful in the development of new drugs for the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate involves several steps, including the reaction of 4-chloroacetophenone with hydrazine to form 4-chlorophenylhydrazine. This is followed by the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]acrylate. Finally, the ester group is hydrolyzed to form the desired product, ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate.
Scientific Research Applications
Rofecoxib has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
ethyl (E)-3-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]amino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-3-21-15(20)8-10(2)17-14-9-13(18-19-14)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3,(H2,17,18,19)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQLBFLTALUXLD-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=NNC(=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1=NNC(=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}but-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)


![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)



![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)
methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)
